1-(difluoromethyl)-3-methylidenecyclobutane-1-carbonitrile
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Overview
Description
1-(Difluoromethyl)-3-methylidenecyclobutane-1-carbonitrile is a compound of significant interest in the field of organic chemistry. This compound features a cyclobutane ring substituted with a difluoromethyl group, a methylidene group, and a carbonitrile group. The presence of the difluoromethyl group is particularly noteworthy due to its impact on the compound’s chemical properties, such as increased metabolic stability and lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-3-methylidenecyclobutane-1-carbonitrile typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of a cyclobutane derivative with a difluoromethylating agent under controlled conditions. For example, the use of difluorocarbene reagents has been shown to be effective in introducing the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the cyclobutane ring. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3-methylidenecyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethylamines .
Scientific Research Applications
1-(Difluoromethyl)-3-methylidenecyclobutane-1-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s stability and lipophilicity make it useful in the development of biologically active molecules.
Medicine: It is investigated for potential therapeutic applications due to its unique chemical properties.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methylidenecyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound is important in the agrochemical industry and shares the difluoromethyl group with 1-(difluoromethyl)-3-methylidenecyclobutane-1-carbonitrile.
Difluoromethylornithine: Known for its antiviral properties, this compound also features a difluoromethyl group.
Uniqueness
This compound is unique due to its cyclobutane ring structure combined with the difluoromethyl and carbonitrile groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
2648961-48-0 |
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Molecular Formula |
C7H7F2N |
Molecular Weight |
143.1 |
Purity |
95 |
Origin of Product |
United States |
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